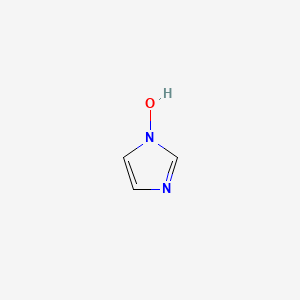

1-Hydroxyimidazole

描述

Significance of Imidazole (B134444) Scaffolds in Modern Organic Synthesis

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. ijpsjournal.comwikipedia.org This structural motif is a cornerstone in the synthesis of a vast array of organic compounds due to its versatile reactivity and the diverse biological activities exhibited by its derivatives. ajrconline.orgijsrtjournal.comnih.govresearchgate.net Imidazole and its derivatives are integral components of numerous natural products, including the amino acid histidine and the neurotransmitter histamine. ijpsjournal.combiomedpharmajournal.org

In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" because of its ability to interact with a wide range of biological targets. ijpsjournal.comajrconline.org The nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, and the aromatic nature of the ring allows for π-π stacking interactions, making it an exceptional scaffold for drug design. ijpsjournal.comajrconline.orgnih.gov The versatility of the imidazole ring has led to its incorporation into a multitude of pharmaceuticals with applications as antifungal, anticancer, and antihypertensive agents. ajrconline.orgnih.govajptonline.com

The synthesis of imidazole derivatives is a well-established area of organic chemistry, with numerous methods developed to construct and functionalize this heterocyclic system. ajrconline.orgrsc.org These methods provide access to a wide variety of substituted imidazoles, enabling the fine-tuning of their physical, chemical, and biological properties.

Unique Structural Attributes of N-Hydroxylated Imidazoles

The introduction of a hydroxyl group onto one of the nitrogen atoms of the imidazole ring to form 1-hydroxyimidazole imparts unique structural and electronic properties to the molecule. A key feature of 1-hydroxyimidazoles is their ability to exist in two tautomeric forms: the N-hydroxy form and the N-oxide form. publish.csiro.auresearchgate.net This prototropic tautomerism, the migration of a proton between the oxygen and the second nitrogen atom, is influenced by factors such as the solvent, the nature of substituents on the imidazole ring, and the physical state (solution or solid). publish.csiro.auresearchgate.netmsu.ru

The presence of the N-hydroxy group also influences the electronic nature of the imidazole ring, affecting its reactivity and potential as a ligand for metal coordination. smolecule.com The interplay between the tautomeric forms and the electronic effects of the hydroxyl group makes N-hydroxylated imidazoles a fascinating class of compounds for fundamental chemical studies and for the design of molecules with specific properties. Research has shown that the predominance of one tautomer over the other can be controlled, which is a valuable tool in the design of molecules with specific biological activities. publish.csiro.aumsu.ru

Historical Context of this compound Discovery and Early Research

The synthesis of the parent this compound proved to be a significant challenge for early chemists. Initial attempts to prepare this simple yet elusive compound often resulted in the formation of other derivatives, such as benzyloxy or imidazolinone compounds, falling short of the desired product. mdpi.com Early reports on the synthesis of substituted 1-hydroxyimidazoles in the mid-20th century were sometimes met with uncertainty regarding the exact structure of the products. mdpi.com

A significant breakthrough came with the development of a practical synthesis of this compound through the selective hydrogenation of 1,3-dihydroxyimidazolium chloride. mdpi.com Other synthetic routes that have been explored include the oxidation of imidazole, though this method typically results in very low yields. mdpi.com The cyclization of α-hydroxyimino ketones with aldehydes and ammonium (B1175870) acetate (B1210297) has become a more convenient and widely used method for preparing substituted 1-hydroxyimidazoles. researchgate.net

Early investigations into the chemistry of 1-hydroxyimidazoles focused on understanding their fundamental properties, including their tautomerism and reactivity. publish.csiro.auresearchgate.net This foundational research paved the way for the exploration of their potential applications in various fields, including as intermediates in the synthesis of other heterocyclic compounds and as potential biologically active agents. researchgate.netacs.org

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₄N₂O | smolecule.com |

| Appearance | White or colorless solid | wikipedia.org |

| Solubility in Water | Soluble | wikipedia.org |

| Acidity (pKa of conjugate acid) | ~7 | wikipedia.org |

Interactive Data Table: Synthetic Methods for 1-Hydroxyimidazoles

| Method | Description | Key Features | References |

| Debus-Radziszewski Synthesis | Condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). | Classical method for imidazole synthesis. | ajrconline.org |

| Cyclization of α-hydroxyimino ketones | Reaction of α-hydroxyimino ketones with aldehydes and ammonium acetate. | Convenient and widely used for substituted derivatives. | researchgate.netnih.gov |

| Oxidation of Imidazole | Direct oxidation of the imidazole ring. | Generally provides low yields of this compound. | mdpi.com |

| Directed Lithiation | Lithiation of protected imidazoles followed by reaction with electrophiles. | Allows for regioselective introduction of substituents. | acs.orgacs.org |

| Reduction of 1,3-dihydroxyimidazolium salts | Selective hydrogenation of the dihydroxyimidazolium salt. | A practical route to the parent this compound. | mdpi.com |

Structure

2D Structure

3D Structure

属性

分子式 |

C3H4N2O |

|---|---|

分子量 |

84.08 g/mol |

IUPAC 名称 |

1-hydroxyimidazole |

InChI |

InChI=1S/C3H4N2O/c6-5-2-1-4-3-5/h1-3,6H |

InChI 键 |

OPFNZHIUHJBGEW-UHFFFAOYSA-N |

规范 SMILES |

C1=CN(C=N1)O |

产品来源 |

United States |

Regiocontrolled Synthetic Methodologies for 1 Hydroxyimidazole Systems

Classical Cyclization Protocols for 1-Hydroxyimidazole Ring Formation

Cyclization reactions represent a fundamental approach to constructing the this compound core. These methods typically involve the formation of the imidazole (B134444) ring from acyclic precursors, allowing for the introduction of various substituents at specific positions.

Condensation Reactions of α-Dione Monoximes, Aldehydes, and Ammonia (B1221849)/Ammonium (B1175870) Acetate (B1210297)

A widely utilized and versatile method for the synthesis of 1-hydroxyimidazoles is the condensation reaction involving α-dione monoximes, aldehydes, and a source of ammonia, such as aqueous ammonia or ammonium acetate. researchgate.netresearchgate.netoup.comoup.com This approach allows for the facile introduction of substituents at the 2, 4, and/or 5-positions of the imidazole ring by selecting the appropriate starting materials. oup.comoup.com

The reaction is believed to proceed through the formation of a gem-aminoalcohol intermediate. oup.comoup.com The general scheme involves the reaction of an α-dione monoxime with an aldehyde in the presence of ammonia, leading to the cyclization and subsequent dehydration to yield the this compound ring. For instance, the reaction of butane-2,3-dione monoxime with various aldehydes and aqueous ammonia results in the formation of the corresponding 1-hydroxy-2-substituted-4,5-dimethylimidazoles. oup.com The reaction is often carried out in glacial acetic acid at room temperature. researchgate.net

| Starting α-Dione Monoxime | Starting Aldehyde | Resulting this compound |

| Butane-2,3-dione monoxime | Formaldehyde (B43269) | 1-Hydroxy-4,5-dimethylimidazole |

| Butane-2,3-dione monoxime | Acetaldehyde | 1-Hydroxy-2,4,5-trimethylimidazole |

| Phenylglyoxal monoxime | Benzaldehyde | 1-Hydroxy-2,4-diphenylimidazole |

Multicomponent Reaction Approaches

More contemporary approaches have focused on multicomponent reactions (MCRs) to construct the this compound scaffold in a single pot, enhancing synthetic efficiency. One such notable example is a one-pot, four-component reaction involving hydroxylamine (B1172632), benzonitriles, arylglyoxals, and 1,3-dicarbonyl compounds. researchgate.netarkat-usa.org This method provides an efficient route to novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives. researchgate.net

The proposed mechanism for this transformation involves several key steps. Initially, an N-hydroxy-imidamide is formed in situ. This intermediate then undergoes a nucleophilic addition to an enone, which is generated from the reaction between the aldehyde and the 1,3-dicarbonyl compound. The resulting α-aminoketone then undergoes cyclodehydration to furnish the final this compound product. rsc.org This MCR approach is advantageous due to its atom economy and the ability to generate molecular diversity from readily available starting materials. researchgate.net

Cyclization of Oxime-Hydroxylamines with Glyoxal (B1671930) Derivatives

A specific and effective method for the synthesis of 2-carboxylate substituted 1-hydroxyimidazoles involves the cyclization of oxime-hydroxylamines with glyoxal derivatives, such as ethyl glyoxalate. rsc.org

The reaction is proposed to proceed through an initial condensation of the oxime-hydroxylamine with ethyl glyoxalate, leading to the in situ formation of an N-oxide intermediate. This intermediate then undergoes cyclization followed by a dehydrative aromatization step to afford the desired this compound. rsc.org This methodology has proven to be tolerant of various functional groups, including heterocycles and aryl halides, making it a valuable tool for the synthesis of functionally diverse 1-hydroxyimidazoles. rsc.org

N-Oxidation and Reduction Strategies

An alternative synthetic avenue to 1-hydroxyimidazoles involves the manipulation of the nitrogen atoms of a pre-existing imidazole ring. These strategies include the direct oxidation of imidazoles or the selective reduction of more highly oxidized imidazole derivatives.

Direct N-Oxidation of Imidazoles

The direct N-oxidation of imidazoles to form 1-hydroxyimidazoles is a potential synthetic route, though it is often less straightforward than cyclization methods. mdpi.com The synthesis of benzimidazole (B57391) N-oxides, for example, is more commonly achieved through the cyclization of o-nitroanilines rather than the direct oxidation of benzimidazoles. researchgate.net However, under specific conditions, direct oxidation can be achieved.

Challenges in direct oxidation include controlling the site of oxidation and preventing over-oxidation to imidazole N-oxides or other byproducts. The reaction conditions, including the choice of oxidizing agent and solvent, play a crucial role in the outcome of the reaction.

Selective Reduction of Imidazole N-Oxides and Dihydroxyimidazolium Salts

A more controlled and widely applied strategy is the selective reduction of imidazole N-oxides or 1,3-dihydroxyimidazolium salts. mdpi.com These precursors can be synthesized through various methods and then selectively deoxygenated to yield the desired 1-hydroxyimidazoles.

For instance, this compound 3-oxides can be selectively reduced to 1-hydroxyimidazoles. nbu.ac.in Similarly, the partial reduction of 1,3-dihydroxyimidazolium salts provides a viable pathway to 1-hydroxyimidazoles. mdpi.comresearchgate.net Hydrogenation with catalysts like palladium on carbon or reduction with agents such as titanium(III) chloride are commonly employed for these transformations. thieme-connect.de The selective debenzylation of 1-benzyloxy-3-methyl imidazolium (B1220033) salts via hydrogenolysis has also been reported as a method to generate this compound derivatives. grafiati.com This reductive approach offers a high degree of control, particularly when the synthesis of the oxidized precursor is more facile than the direct construction of the this compound ring.

| Precursor Compound | Reducing Agent/Method | Product |

| Imidazole N-oxide | Raney Nickel | Imidazole |

| This compound 3-oxide | Titanium(III) chloride | This compound |

| 1,3-Dihydroxyimidazolium salt | Hydrogenation (e.g., H2/Pd-C) | This compound |

| 1-Benzyloxy-3-methyl imidazolium salt | Hydrogenolysis | 1-Hydroxy-3-methylimidazolium salt |

Directed Metalation and Functionalization Techniques

Directed metalation, particularly lithiation, followed by quenching with electrophiles, is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. nlc-bnc.ca This approach has been successfully applied to the this compound scaffold, enabling the introduction of substituents at specific positions.

The regioselectivity of lithiation on the this compound ring is highly dependent on the directing groups and reaction conditions. The hydroxyl group at the N-1 position can be protected, often as a benzyloxy group, to facilitate these reactions. acs.org

Initial studies demonstrated that 1-(benzyloxy)imidazole can be selectively deprotonated at the C-2 position using n-butyllithium. acs.orgnih.gov The resulting 2-lithio species reacts with a variety of electrophiles to introduce carbon, halogen, silicon, or sulfur substituents at this position. Subsequent removal of the benzyl (B1604629) protecting group yields the corresponding 2-substituted 1-hydroxyimidazoles. acs.orgnih.gov

Achieving substitution at the C-4 and C-5 positions requires a more nuanced approach, often involving the use of protecting or directing groups at other positions on the imidazole ring. For instance, to direct lithiation to the C-5 position, the more acidic C-2 position can be protected with a chloro or trimethylsilyl (B98337) group. acs.org Lithiation of 1-(benzyloxy)-2-chloroimidazole or 1-(benzyloxy)-2-(trimethylsilyl)imidazole with a strong base leads to deprotonation at C-5. The resulting anion can then be trapped with an electrophile. In the case of the 2-trimethylsilyl-substituted starting material, the silyl (B83357) group is often lost during workup. acs.org

The following table summarizes the regioselective lithiation and subsequent functionalization of 1-(benzyloxy)imidazole derivatives.

| Starting Material | Lithiation Position | Functionalized Product (after electrophilic quench) |

| 1-(Benzyloxy)imidazole | C-2 | 2-Substituted-1-(benzyloxy)imidazole acs.orgnih.gov |

| 1-(Benzyloxy)-2-chloroimidazole | C-5 | 5-Substituted-1-(benzyloxy)-2-chloroimidazole acs.org |

| 1-(Benzyloxy)-2-(trimethylsilyl)imidazole | C-5 | 5-Substituted-1-(benzyloxy)imidazole acs.org |

This table illustrates the effect of protecting groups on the regioselectivity of lithiation.

Metal-halogen exchange is another powerful tool for the regioselective generation of organometallic intermediates, which can then be functionalized. ias.ac.in This method is particularly useful for introducing substituents at positions that are not easily accessible through direct deprotonation.

In the context of this compound synthesis, bromine-lithium exchange has been employed to achieve regioselective functionalization at the C-4 position. acs.org Starting from 4-bromo-1-(benzyloxy)imidazole derivatives, where the C-2 and C-5 positions are protected (e.g., with chloro or trimethylsilyl groups), treatment with an organolithium reagent results in the selective exchange of the bromine atom for a lithium atom. This 4-lithio species can then react with various electrophiles to introduce a range of substituents at the C-4 position. Subsequent deprotection steps, such as base-catalyzed desilylation and palladium-catalyzed hydrogenolysis, can remove the protecting groups to afford the desired 4-substituted 1-hydroxyimidazoles. acs.org

The strategic use of both directed lithiation and metal-halogen exchange provides a versatile platform for the synthesis of a wide array of specifically substituted 1-hydroxyimidazoles. acs.orgoalib.com

Directed Lithiation for Regioselective Substitution at C-2, C-4, and C-5

Advanced Catalytic and Green Chemistry Approaches in this compound Synthesis

Recent advancements in synthetic methodology have focused on the development of more efficient, sustainable, and environmentally friendly approaches. This includes the use of metal catalysts to construct the imidazole ring and the application of green chemistry principles such as solvent-free reactions and alternative energy sources.

Metal-catalyzed reactions have become indispensable in modern organic synthesis, offering powerful methods for the construction of complex molecular architectures, including heterocyclic rings. mdpi.com While many metal-catalyzed methods focus on the synthesis of N-substituted imidazoles, some protocols can be adapted or directly applied to the synthesis of this compound systems. For instance, a four-component reaction has been reported for the synthesis of substituted 1-hydroxyimidazoles that proceeds without a metal catalyst but highlights the modular construction of the ring from simpler precursors. semanticscholar.orgresearchgate.net This method involves the reaction of an aldehyde, a dicarbonyl compound, and an in situ formed N-hydroxy-imidamide, which cyclizes to form the this compound core. semanticscholar.org

An efficient and green protocol for the synthesis of 1-hydroxy-2-arylimidazole-3-oxide derivatives utilizes an inexpensive copper borate (B1201080) (CuB4O7) catalyst under solvent-free conditions. acs.org Transition metal catalysts are also employed in cyclization reactions to form the core imidazole structure. mdpi.com

The following table provides examples of starting materials used in the construction of the this compound ring.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Resulting Core Structure |

| Hydroxylamine | Benzonitrile | Arylglyoxal | Cyclic 1,3-dicarbonyl | 1-Hydroxy-2,4,5-trisubstituted imidazole semanticscholar.org |

| Aldehyde | Dicarbonyl | N-hydroxy-imidamide | - | This compound semanticscholar.org |

| Diketone monoxime | Aldehyde | Ammonia/Ammonium acetate | - | This compound researchgate.net |

This table showcases different combinations of reactants for the synthesis of the this compound ring.

In line with the principles of green chemistry, efforts have been made to reduce or eliminate the use of hazardous organic solvents in chemical synthesis. nbu.ac.in Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of this compound-3-oxides. nbu.ac.inrsc.org These reactions, often carried out by simply heating a mixture of the reactants, can be highly efficient and produce products in high yields. rsc.orgrsc.org For example, the reaction of benzil (B1666583) monoxime, an aldehyde, and hydroxylamine hydrochloride can be performed without a solvent, although the reaction time can be long at room temperature. nbu.ac.in

Ultrasound irradiation has emerged as a valuable tool in green synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. mdpi.com This technique has been applied to the synthesis of this compound N-oxides. rsc.orgrsc.org The use of ultrasound can promote efficient mass transfer and increase reaction rates, providing a more energy-efficient alternative to conventional heating. rsc.org For instance, the acid-catalyzed condensation of iminoketones and aldehydes to form hydroxyimidazole N-oxides can be effectively promoted by ultrasound. rsc.org

These advanced catalytic and green chemistry approaches offer promising alternatives to traditional synthetic methods, enabling the more sustainable and efficient production of this compound derivatives.

Advanced Reactivity and Mechanistic Investigations of 1 Hydroxyimidazole

Electrophilic and Nucleophilic Substitution Reactions

The imidazole (B134444) ring in 1-hydroxyimidazole is susceptible to both electrophilic and nucleophilic attack, although the substitution patterns are heavily influenced by the directing effects of the N-hydroxy group and any protecting groups present.

Electrophilic substitution is not straightforward due to the electron-rich nature of the heterocyclic ring. However, functionalization can be achieved through directed metallation strategies. A notable method involves the protection of the hydroxyl group, for instance, as a benzyloxy ether, to form 1-(benzyloxy)imidazole. acs.orgacs.org This intermediate can be selectively deprotonated at the C-2 position using a strong base like n-butyllithium at low temperatures. acs.orgnih.gov The resulting 2-lithio species is a potent nucleophile that readily reacts with a variety of electrophiles, enabling the introduction of carbon, halogen, silicon, or sulfur substituents at the C-2 position. acs.orgacs.org This directed ortho-lithiation approach provides a powerful tool for the synthesis of 2-substituted 1-(benzyloxy)imidazoles, which are precursors to 2-substituted 1-hydroxyimidazoles. acs.orgnih.gov

Nucleophilic substitution reactions are a fundamental class of reactions where an electron-rich nucleophile displaces a leaving group on a substrate. veerashaivacollege.org In the context of this compound derivatives, nucleophilic substitution can occur, for example, when a primary amine is formed from the reaction of a halogenoalkane with ammonia (B1221849). chemguide.co.uk This proceeds through an S_N2 mechanism, where the ammonia acts as the nucleophile. chemguide.co.uk

N-Alkylation and O-Alkylation Pathways

The alkylation of this compound is a complex process due to the presence of two potential sites for alkylation: the oxygen atom of the hydroxyl group and the N-3 nitrogen atom of the imidazole ring. researchgate.net The molecule can exist in tautomeric forms, primarily the 1-hydroxy-1H-imidazole form and the imidazole 3-oxide form, and the ratio between these tautomers can be influenced by the solvent, substituents, and hydrogen bonding capabilities. researchgate.net The reaction pathway, leading to either O-alkylation or N-alkylation products, is highly dependent on the reaction conditions and the nature of the alkylating agent.

Selective O-Alkylation and Formation of N-Alkoxy Derivatives

In many reported cases, the alkylation of 1-hydroxyimidazoles occurs selectively at the oxygen atom of the hydroxy group, yielding N-alkoxy derivatives. researchgate.net This pathway is often favored, leading to the formation of compounds like 1-alkoxyimidazoles or 1-(benzyloxy)imidazoles. The synthesis of 1-(benzyloxy)imidazole is a key transformation, often achieved by the benzylation of 3-hydroxyimidazole 1-oxide, followed by deoxygenation with phosphorus trichloride. acs.orgacs.org This O-alkylation serves as a protection strategy, enabling subsequent modifications, such as the directed lithiation at the C-2 position. acs.org The benzyloxy group can later be removed via hydrogenolysis to regenerate the this compound moiety. acs.org

Formation of Imidazolium (B1220033) Salts

The alkylation of this compound derivatives can also lead to the formation of various quaternary imidazolium salts. When 1-hydroxyimidazoles are treated with an excess of a methylating agent, the reaction can proceed to form 1-methoxy-3-methylimidazolium salts. researchgate.net

The alkylation of the tautomeric imidazole 3-oxide form is a common route to 1,3-dialkoxyimidazolium salts. researchgate.net The process often involves the alkylation of this compound 3-oxides with strong alkylating agents like dimethyl or diethyl sulfate (B86663). znaturforsch.com This reaction can be performed stepwise to produce non-symmetric 1,3-di(alkyloxy)imidazolium salts. grafiati.com Research has shown that while monomethylation can be elusive, double O-alkylation to yield symmetric N,N-disubstituted imidazolium salts is a more common outcome. beilstein-journals.org The alkylation of this compound 3-oxides provides access to a range of functionalized quaternary imidazolium salts. znaturforsch.comthieme-connect.com

The table below presents research findings on the synthesis of various dialkoxy imidazolium salts via the alkylation of precursor this compound-3-oxides. znaturforsch.com

| This compound-3-oxide Precursor (Substituents) | Alkylating Agent | Product (Dialkoxy Imidazolium Salt) | Yield (%) |

|---|---|---|---|

| 4,5-Dimethyl | Dimethyl sulfate | 1,3-Dimethoxy-4,5-dimethylimidazolium methylsulfate | 78 |

| 4,5-Dimethyl | Diethyl sulfate | 1,3-Diethoxy-4,5-dimethylimidazolium ethylsulfate | 72 |

| 4,5-Diphenyl | Dimethyl sulfate | 1,3-Dimethoxy-4,5-diphenylimidazolium methylsulfate | 85 |

| 4,5-Diphenyl | Diethyl sulfate | 1,3-Diethoxy-4,5-diphenylimidazolium ethylsulfate | 81 |

| 4-Methyl-5-phenyl | Dimethyl sulfate | 1,3-Dimethoxy-4-methyl-5-phenylimidazolium methylsulfate | 80 |

Deoxygenation and Rearrangement Processes

Beyond substitution and alkylation, 1-hydroxyimidazoles undergo significant deoxygenation and rearrangement reactions, which are key pathways for accessing other important heterocyclic structures.

Conversion to Unsubstituted and Substituted Imidazoles

The N-hydroxy group can be removed to generate the corresponding imidazole core. A common method involves the deoxygenation of an O-protected derivative. For instance, 2-substituted 1-(benzyloxy)imidazoles, synthesized via directed lithiation, can be deoxygenated to produce 2-substituted imidazoles. acs.orgacs.orgnih.gov Another effective deoxygenation method involves treating 1-(adamantyloxy)imidazole 3-oxides with Raney-Ni, which yields the corresponding imidazole derivatives without cleaving the N(1)–O bond. beilstein-journals.org Furthermore, 5-aryl(hetaryl)-1-hydroxy-1H-imidazole-2-carboxylic acid ethyl esters can be converted into the corresponding 5-aryl(hetaryl)-1H-imidazole-2-carboxylic acids by reacting them with chloroacetone. researchgate.net This transformation highlights a pathway to functionalized NH-imidazoles from their 1-hydroxy precursors. rsc.org

Isomerization to Imidazol-2-ones and Related Transformations

1-hydroxyimidazoles and their tautomeric N-oxides are known to rearrange to form the corresponding imidazol-2-one (imidazolinone) isomers. thieme-connect.com This isomerization can be readily achieved by treating 1-alkoxyimidazole N-oxides with acetic anhydride (B1165640) at room temperature. beilstein-journals.orguzh.ch Thermal conditions can also induce this transformation, as seen in the rearrangement of 1-Hydroxy-2-phenyl-phenanthro[9.10-d]imidazol to 1-Phenyl-phenanthro[9.10-d]imidazolon. researchgate.net

Mechanistic studies using Density Functional Theory (DFT) on 2-unsubstituted imidazole N-oxides suggest a three-step rearrangement process in aqueous media. uom.ac.mu

Protonation and Hydroxylation : The reaction is initiated by the protonation of the N-oxide and a synchronous hydroxylation at the C-2 carbon. uom.ac.mu

Dehydration : The resulting unstable 2,3-diol intermediate undergoes intramolecular dehydration. uom.ac.mu

Keto-Enol Tautomerization : A final proton transfer leads to the stable imidazol-2-one product. uom.ac.mu

A related thermal rearrangement has been observed for an N-hydroxyimidazole thiocarbamoyl derivative, which, through a process considered a formal thieme-connect.comthieme-connect.com-sigmatropic rearrangement, yields a mixture of 4- and 2-thiol ester derivatives. arkat-usa.org

Sulfur-Transfer Reactions and Heterocyclic Ring Modifications

The reactivity of the this compound scaffold, particularly its 3-oxide derivatives, allows for a variety of transformations, including sulfur-transfer reactions and heterocyclic ring modifications. These reactions provide pathways to novel imidazole-based structures with potential applications in medicinal chemistry and materials science.

Research has demonstrated that 1-(adamantyloxy)imidazole 3-oxides can undergo sulfur-transfer reactions. beilstein-journals.org When treated with cycloaliphatic thioketones, these compounds yield the corresponding imidazole-2-thiones. beilstein-journals.org For instance, the reaction of 1-(adamantyloxy)-4,5-diphenylimidazole 3-oxide with 2,2,4,4-tetramethyl-3-thioxocyclobutanone in dichloromethane (B109758) at room temperature results in the formation of 1-(adamantyloxy)-4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione. uzh.ch The proposed mechanism for this transformation involves an intermediate [3+2]-cycloaddition between the N-oxide and the thioketone. beilstein-journals.orguzh.ch This is followed by a cycloreversion process that transfers the sulfur atom to the C2 position of the imidazole ring, yielding the thione and the corresponding ketone. uzh.ch This method provides access to a new class of 1-(adamantyloxy)imidazole-2-thiones. beilstein-journals.org

Another significant heterocyclic ring modification is the isomerization of this compound N-oxides into the corresponding imidazol-2-ones. beilstein-journals.orgresearchgate.net This transformation can be readily achieved by treating the N-oxides with acetic anhydride at room temperature. beilstein-journals.org However, attempted thermal isomerization of 1-(adamantyloxy)imidazole N-oxides has been shown to result in decomposition of the starting material, highlighting the specific conditions required for this modification. beilstein-journals.org

Furthermore, the this compound moiety can be converted to an NH-imidazole. rsc.org For example, a this compound derivative can be reacted with chloro-2-propanone to yield the corresponding NH-imidazole in good yield. rsc.org These reactions showcase the versatility of the this compound core for generating a diverse range of substituted imidazole heterocycles.

Table 1: Examples of Sulfur-Transfer and Ring Modification Reactions

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 1-(adamantyloxy)imidazole 3-oxides | Cycloaliphatic thioketones | 1-(adamantyloxy)imidazole-2-thiones | Sulfur-Transfer | beilstein-journals.org |

| This compound N-oxides | Acetic anhydride | Imidazol-2-ones | Isomerization | beilstein-journals.orgresearchgate.net |

| This compound derivative | Chloro-2-propanone | NH-imidazole | Dehydroxylation/Alkylation | rsc.org |

Reaction Mechanisms and Kinetic Studies in this compound Chemistry

The study of reaction mechanisms and kinetics provides fundamental insights into the reactivity of this compound and its derivatives. The presence of the hydroxyl group and the N-oxide functionality in derivatives like this compound-3-oxides significantly influences their chemical behavior.

A proposed mechanism for the formation of 1-hydroxy-2,4,5-trisubstituted imidazoles involves a four-component reaction. semanticscholar.org This catalyst-free process proceeds via an initial condensation reaction between an aldehyde and a dicarbonyl compound to form an enone. rsc.org Concurrently, an N-hydroxy-imidamide is formed in situ, which then undergoes a nucleophilic addition to the enone, yielding an α-aminoketone intermediate. rsc.org A final cyclodehydration step affords the this compound product. rsc.orgsemanticscholar.org

Kinetic studies have been a key area of investigation, particularly concerning the acidity of protons attached to the imidazole ring. Research on this compound-3-oxides has shown that these compounds possess high kinetic acidity. znaturforsch.com The H/D exchange process of the C2-H proton in dialkoxy imidazolium salts, prepared by the alkylation of 1-hydroxy-imidazole-3-oxides, has been studied by measuring pseudo-first-order reaction rates. znaturforsch.comznaturforsch.com The observed kinetic acidities are significantly higher than those for simple imidazolium salts, with half-lives for the H/D exchange typically in the range of minutes. znaturforsch.com This enhanced acidity is attributed to the combined electronic effects of the imidazole ring and the N-oxide group. smolecule.com

Table 2: Kinetic Data for H/D Exchange in Imidazolium Salts Derived from this compound-3-oxides

| Compound | Half-life (t₁/₂) of H/D Exchange | Rate Constant (k_obs) | Conditions | Reference |

|---|

The tautomeric equilibrium between 1-hydroxy-1H-imidazoles and their imidazole N-oxide forms is another crucial aspect of their chemistry. researchgate.net The position of this equilibrium is influenced by the solvent, the substituents on the imidazole ring, and the potential for hydrogen bonding. researchgate.net This tautomerism plays a significant role in the reactivity and the reaction pathways available to these compounds.

Furthermore, kinetic studies on the synthesis of imidazoles have been conducted using HPLC to monitor the consumption of reactants and the formation of products. rsc.org These studies provide insights into the efficiency and mechanism of different synthetic routes, including those that could be adapted for this compound derivatives. rsc.org The alkylation of this compound-3-oxides is also a subject of mechanistic interest. Strong alkylating agents like dimethyl or diethyl sulfate are required for the successful formation of dialkoxy imidazolium salts, while weaker agents like benzyl (B1604629) chloride often fail to react. znaturforsch.com This indicates a specific reactivity threshold and mechanism for the O-alkylation of these compounds. znaturforsch.com

Prototropic Tautomerism and Intermolecular Interactions in 1 Hydroxyimidazole Systems

N-Hydroxy vs. N-Oxide Tautomerism: Equilibrium and Influencing Factors

1-Hydroxyimidazole can exist in two primary prototropic forms: the N-hydroxy tautomer and the imidazole (B134444) N-oxide tautomer. researchgate.netpublish.csiro.au This equilibrium, a result of proton transfer between the oxygen atom and the N3 nitrogen of the imidazole ring, is not static. researchgate.net Instead, it is a dynamic process influenced by a variety of internal and external factors, including the surrounding solvent environment and the nature of substituents attached to the imidazole core. researchgate.netnumberanalytics.com The prevalence of one tautomer over the other is dictated by the combined effects that influence the molecule's ability to form inter- and intramolecular hydrogen bonds. researchgate.net

Solvent Effects on Tautomeric Ratios

The choice of solvent plays a pivotal role in shifting the tautomeric equilibrium of this compound systems. researchgate.net The polarity and the proton-donating or -accepting capabilities of the solvent can stabilize one tautomer over the other. researchgate.netmsu.ru

For instance, in the case of 2-(3-chromenyl)-1-hydroxyimidazoles, studies have shown that in a d6-DMSO solution, the N-oxide tautomeric form is prevalent. dntb.gov.uapublish.csiro.au This preference is attributed to the stabilization of a planar structure facilitated by the carbonyl group at the 5-position of the imidazole ring. dntb.gov.uapublish.csiro.au Similarly, for newly synthesized 2-(3-coumarinyl)-1-hydroxyimidazoles, a mixture of N-hydroxyimidazole and imidazole N-oxide tautomers is observed in CDCl3, but a transition to DMSO-d6 leads to the predominance of the N-oxide form. nih.gov

Conversely, for 2-(2-furyl)-1-hydroxyimidazoles, the N-hydroxy tautomeric form is stabilized in both deuterated chloroform (B151607) and d6-DMSO. This is due to the interaction between the π-excessive furyl group and an electron-withdrawing carbonyl group at the 5-position of the imidazole. However, in ethanol, the N-oxide tautomer is also present, although the N-hydroxy form still prevails. researchgate.netpublish.csiro.au

| Derivative | Solvent | Predominant Tautomer | Reference |

|---|---|---|---|

| 2-(3-Chromenyl)-1-hydroxyimidazole | d6-DMSO | N-Oxide | dntb.gov.uapublish.csiro.au |

| 2-(3-Coumarinyl)-1-hydroxyimidazole | CDCl3 | Mixture of N-Hydroxy and N-Oxide | nih.gov |

| DMSO-d6 | N-Oxide | nih.gov | |

| 2-(2-Furyl)-1-hydroxyimidazole | CDCl3, d6-DMSO | N-Hydroxy | researchgate.netpublish.csiro.au |

| Ethanol | N-Hydroxy (N-Oxide also present) | researchgate.netpublish.csiro.au |

Substituent Effects on Tautomeric Preference

Substituents on the imidazole ring can exert significant electronic and steric effects, thereby influencing the position of the tautomeric equilibrium. researchgate.netnumberanalytics.comresearchgate.net In the solid state, the nature of the substituent at the 2-position of the imidazole ring becomes a dominant factor. dntb.gov.uapublish.csiro.au

X-ray crystallography studies on 1-hydroxy-5-(4-methyl-2-nitroimidazol-2-yl)-4-phenyl-2-(X-phenyl)-imidazole derivatives revealed that the solid-state form depends on the substituent 'X' and the recrystallization solvent. For instance, with X=H, the imidazole N-oxide form was obtained, whereas with X = 4-Br, 2-O2N, and 4-F, the this compound form was isolated. researchgate.net

Spectroscopic Probes for Tautomeric Discrimination (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the N-hydroxy and N-oxide tautomers of this compound derivatives in solution. msu.rupublish.csiro.au The chemical shifts of specific protons, particularly those on the imidazole and adjacent rings, are sensitive to the tautomeric form. msu.ru

For example, in the study of 2-(3-chromenyl)-1-hydroxyimidazoles, the H-2 proton of the chromenyl ring provides a characteristic signal that allows for the investigation of the prototropic tautomerism. msu.ru Similarly, for 2-(2-furyl)-1-hydroxyimidazoles, ¹H and ¹³C NMR spectroscopy were used to establish the predominance of the N-hydroxy tautomer in certain solvents. researchgate.netpublish.csiro.au In the case of 2-aryl-1-hydroxyimidazoles, NMR spectroscopy in DMSO-d6 solution confirmed the prevalence of the N-hydroxy tautomeric form. rsc.org

Solid-State Tautomerism and Crystal Structure Analysis

The solid state provides a static view of the tautomeric preferences and intermolecular interactions of this compound and its derivatives, which can be elucidated through X-ray crystallography.

X-ray Crystallographic Studies of this compound and its Salts

The crystal structure of the parent this compound has been determined, providing precise information about its molecular geometry, including bond lengths and angles. mdpi.comresearchgate.net In the solid state, this compound exists as the N-hydroxy tautomer. mdpi.com

Furthermore, the crystal structures of four of its protic salts—chloride, bromide, sulfate (B86663), and nitrate—have also been elucidated. mdpi.comresearchgate.net These studies allow for a detailed comparison of the molecular geometries of the free base and its protonated forms. mdpi.comresearchgate.net For instance, in the hydrochloride and hydrobromide salts, the protonation occurs at the N3 position, leading to the formation of 1-hydroxyimidazolium cations. mdpi.com X-ray diffraction studies of various substituted this compound derivatives have shown that both N-hydroxy and N-oxide tautomers can be present in different crystal structures. rsc.org For certain this compound derivatives, X-ray diffraction has confirmed their existence as N-oxide tautomers in the solid state. researchgate.netmsu.ru

| Parameter | Value | Reference |

|---|---|---|

| Formula | C3 H4 N2 O | crystallography.net |

| Space Group | P 21 21 21 | crystallography.net |

| a (Å) | 5.1024(3) | crystallography.net |

| b (Å) | 8.2922(5) | crystallography.net |

| c (Å) | 9.3064(6) | crystallography.net |

| α, β, γ (°) | 90 | crystallography.net |

| Cell Volume (ų) | 393.75(4) | crystallography.net |

| Temperature (K) | 173(2) | crystallography.net |

Hydrogen Bonding Networks and Supramolecular Assembly

In the solid state, this compound and its salts form extensive hydrogen bonding networks, leading to the creation of distinct supramolecular assemblies. mdpi.com

In the crystal structure of this compound itself, molecules are arranged in chains through O–H···N hydrogen bonds along the dntb.gov.ua direction. mdpi.com These chains are further connected by C–H···O interactions, resulting in a three-dimensional network. mdpi.com

The salts of this compound exhibit different hydrogen bonding patterns. For example:

Hydrochloride and Hydrobromide: These salts form zig-zag chains propagated by O–H···Cl⁻/Br⁻ and N–H···Cl⁻/Br⁻ hydrogen bonds. mdpi.com

Nitrate: The crystal structure reveals interionic O–H···O and N–H···O hydrogen bonds, which create infinite chains. mdpi.comresearchgate.net

Sulfate: In the bis(1-hydroxyimidazolium) sulfate salt, O–H···O and N–H···O interactions are observed between the cations and the sulfate anion. mdpi.com

In substituted this compound derivatives, the nature of the substituents and their arrangement influences the supramolecular structure. For instance, in one derivative, classical O1–H1···N3 hydrogen bonds link molecules into chains, which are further connected by C–H···O and N–O···π interactions to form a three-dimensional array. researchgate.net In other derivatives, pairs of O–H···N hydrogen bonds lead to the formation of symmetric dimers, which are then linked by other interactions into a 3D network. researchgate.net

| Compound | Donor-H···Acceptor | d(H···A) | d(D···A) | ∠(DHA) | Reference |

|---|---|---|---|---|---|

| This compound | O1–H···N2 | 1.66(1) | 2.537(2) | 173(2) | researchgate.net |

| C1–H···O1 | 2.215(1) | 3.141(2) | 164.5(1) | researchgate.net | |

| This compound Hydrochloride | O1–H···Cl | 2.06(2) | 2.930(1) | 174(2) | researchgate.net |

| N1–H···Cl | 2.43(2) | 3.136(1) | 143(2) | researchgate.net | |

| N2–H···Cl | 2.86(2) | 3.357(1) | 120(1) | researchgate.net | |

| This compound Hydrobromide | O1–H···Br | 2.29(4) | 3.090(2) | 169(4) | researchgate.net |

| N2–H···Br | 2.66(3) | 3.301(2) | 143(3) | researchgate.net | |

| N2–H···Br | 2.98(3) | 3.470(2) | 124(3) | researchgate.net | |

| 1-Hydroxyimidazolium Nitrate | O1–H···O2 | 1.65(4) | 2.596(2) | 178(4) | researchgate.net |

Kinetic Acidity and Protolytic Properties of 1-Hydroxyimidazoles

The study of kinetic acidity and protolytic properties provides crucial insights into the reactivity and electronic structure of this compound systems. These characteristics are fundamental to understanding their behavior in various chemical environments and their potential as functional molecules.

Kinetic Acidity

The kinetic acidity of the C2-H proton in the imidazolium (B1220033) ring is a significant feature of this compound derivatives, particularly in their N-oxide and dialkoxy forms. Studies involving the H/D exchange of the C2-H proton have revealed exceptionally high kinetic acidities for certain derivatives. znaturforsch.com

Research on 1,3-dialkoxyimidazolium salts, synthesized by alkylating this compound-3-oxides, has demonstrated that these compounds undergo H/D exchange much more rapidly than simple imidazolium salts. The pseudo-first-order reaction rates show that the half-lives for this exchange are typically within the range of minutes. znaturforsch.com This heightened acidity is attributed to the electronic effects of the heteroatom substituents on the nitrogen atoms of the imidazolium core. znaturforsch.comresearchgate.net

The syntheses of these compounds begin with the condensation of 1,2-dicarbonyl compounds with hydroxylamine (B1172632) hydrochloride and formaldehyde (B43269), which yields this compound-3-oxides. znaturforsch.com Subsequent alkylation with agents like methyl or ethyl sulfate produces the dialkoxy derivatives. znaturforsch.com

The kinetic acidities of these compounds were investigated by measuring the pseudo-first-order reaction rates of the H/D exchange for the C2-H proton. znaturforsch.com The results underscore the significant influence of the substituents on the imidazolium ring.

| Compound | R1 | R2 | R3 | kobs (s-1) x 10-3 | t1/2 (min) |

|---|---|---|---|---|---|

| 4a | Me | H | H | 1.18 | 9.8 |

| 4b | Me | Me | Me | 1.54 | 7.5 |

| 4c | Me | Ph | Ph | 0.59 | 19.6 |

| 5a | Et | H | H | 1.15 | 10.1 |

| 5c | Et | Ph | Ph | 0.57 | 20.3 |

Protolytic Properties

The protolytic properties, or acid-base characteristics, of 1-hydroxyimidazoles are critical for their biological and chemical applications. The basicity of the this compound ring can significantly influence its activity. ufrj.br The pKa values of these compounds are determined through methods like potentiometric titration. acs.orgnih.govdergipark.org.tr

In studies comparing various 1-hydroxyazole derivatives as bioisosteres of glutamic acid, compounds featuring a this compound terminal acidic function were found to be devoid of activity at AMPA receptors. acs.orgnih.gov This lack of activity was attributed to the basicity of the this compound ring. ufrj.br The experimental pKa value of the N-hydroxy group in a this compound analogue was found to be at least three pKa units higher than those of more active bioisosteres like 3-hydroxy-1,2,5-thiadiazole, 1-hydroxy-1,2,3-triazole, and 1-hydroxypyrazole. ufrj.br

For context, the related benzimidazole (B57391) N-oxides are involved in a double acid-base equilibrium, with average pKa values of approximately 2.2 for pKa1 and 6.3 for pKa2. semanticscholar.org The protolytic properties of various other azole derivatives have also been studied, showing a range of pKa values depending on the ring structure and substitution. For instance, certain N-substituted hydroxytriazoles exhibit pKa values between 5.14 and 6.22, while a hydroxypyrazole derivative has a pKa of 6.71. rsc.org This comparison highlights the relatively higher basicity of the this compound system.

| Compound Type | pKa Value | Reference |

|---|---|---|

| This compound derivative | ~3 units higher than other azoles | ufrj.br |

| Benzimidazole N-oxide (pKa1) | ~2.2 | semanticscholar.org |

| Benzimidazole N-oxide (pKa2) | ~6.3 | semanticscholar.org |

| N(a)-substituted hydroxytriazoles | 6.21 - 6.22 | rsc.org |

| N(b)-/N(c)-substituted hydroxytriazoles | 5.14 - 5.54 | rsc.org |

| Hydroxypyrazole derivative | 6.71 | rsc.org |

The determination of these protolytic properties is essential for rational drug design and for understanding the structure-activity relationships of this class of compounds. publish.csiro.au

Coordination Chemistry and Ligand Properties of 1 Hydroxyimidazole Derivatives

1-Hydroxyimidazole as a Ligand in Metal Complexation

This compound derivatives are effective ligands for a variety of metal ions, owing to the presence of multiple potential coordination sites, including the imidazole (B134444) ring nitrogen atoms and the N-hydroxy oxygen atom.

This compound and its substituted analogues readily form stable chelate complexes with transition metals such as copper(II), zinc(II), cobalt(II), and nickel(II). core.ac.ukrsc.orgresearchgate.net The synthesis typically involves reacting a metal salt, often a perchlorate, with the this compound ligand in an alcoholic solvent. core.ac.ukmaynoothuniversity.ie The resulting complexes frequently exhibit a 1:2 metal-to-ligand ratio. core.ac.ukresearchgate.netmaynoothuniversity.ie

X-ray crystallographic studies have revealed that these ligands typically form stable, six-membered chelate rings with the metal center. core.ac.ukresearchgate.netmaynoothuniversity.ie For instance, in complexes with Cu(II) and Zn(II), two trans, N-hydroxyimidazole ligands coordinate to the metal. core.ac.ukresearchgate.netmaynoothuniversity.ie In the case of α-amino-N-hydroxy-1H-imidazole-4-propanamide (ahip), the ligand binds to the metal ion through three sites: the N(3) nitrogen of the imidazole ring, the α-amino nitrogen, and the oxygen atom of the deprotonated N-hydroxy group. rsc.org This tridentate coordination demonstrates the versatile binding modes of these ligands.

Table 1: Examples of Metal-N-Hydroxyimidazole Complexes

| Metal Ion | Ligand | Metal:Ligand Ratio | Complex Formula | Source(s) |

|---|---|---|---|---|

| Cu(II) | Substituted N-hydroxyimidazoles | 1:2 | Cu(L)₂₂ | core.ac.ukresearchgate.net |

| Zn(II) | Substituted N-hydroxyimidazoles | 1:2 | Zn(L)₂₂ | core.ac.ukresearchgate.net |

| Co(II) | α-amino-N-hydroxy-1H-imidazole-4-propanamide (ahip) | - | - | rsc.org |

Formation of Metal-N-Hydroxyimidazole Chelates

Design of Excited State Intramolecular Proton Transfer (ESIPT)-Capable Complexes

The inherent ability of 1-hydroxyimidazoles to exist as two prototropic tautomers—the N-hydroxy form and the N-oxide form—can be harnessed to design novel fluorophores that exhibit Excited State Intramolecular Proton Transfer (ESIPT). researchgate.netresearchgate.net ESIPT is a photophysical process where a proton is transferred within a molecule in its excited state, often leading to a large Stokes shift in its fluorescence spectrum. mdpi.com This property is highly sought after for applications in sensors, molecular switches, and light-emitting devices. researchgate.net

Researchers have successfully designed 1-hydroxy-1H-imidazole derivatives where the imidazole moiety can function as both a proton donor (from the N-hydroxy group) and a proton acceptor (at the N3 position). nih.gov For example, 1-hydroxy-4-(2-hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole was synthesized as the first ESIPT-capable imidazole where the imidazole ring itself acts as both donor and acceptor. nih.gov The number of proton transfer sites within the molecule significantly influences the resulting luminescence, with a dual-site system emitting in the orange region, while a related single-site system emits in the light green region. nih.gov The design of such complexes often involves spatially separating the ESIPT site from the metal-binding site to create multifunctional materials. researchgate.net

Applications in Supramolecular Anion Recognition

Derivatives of this compound, particularly 1-hydroxy-imidazole-3-oxides and the corresponding dialkoxy imidazolium (B1220033) salts formed by their alkylation, have shown promise as receptors in supramolecular anion recognition. znaturforsch.com The unique structure and electronic properties of these compounds allow them to form specific interactions with anions. smolecule.com

The positively charged imidazolium core in the salt derivatives can interact favorably with negatively charged species. Research has demonstrated the ability of certain dialkoxy imidazolium salts to bind with anions like iodide (I⁻). znaturforsch.com This binding capability opens the door for the development of new sensors designed for the specific detection of certain anions. smolecule.com The kinetic acidity of these compounds, which is significantly higher than that of simple imidazolium salts, also plays a role in their interaction capabilities. znaturforsch.com

Development of Advanced Materials (e.g., Single Molecule Magnets)

The coordination capabilities of this compound derivatives have been leveraged to create advanced functional materials, including single-molecule magnets (SMMs). morressier.com SMMs are individual molecules that can function as tiny magnets below a certain blocking temperature, making them promising for high-density data storage and quantum computing. mdpi.com

An N-oxide ligand, this compound-3-oxide (HimzO2), has been used to synthesize polynuclear copper(II) complexes with the aim of producing SMMs. morressier.com These ligands can act as bridges, clustering multiple metal centers together. morressier.com While initial studies of some polymeric Cu(II) complexes with this ligand showed strong antiferromagnetic coupling, leading to diamagnetic behavior, further research focuses on creating discrete polynuclear molecular complexes instead of polymers. morressier.com This is being pursued by using 2-substituted derivatives of the this compound-3-oxide ligand to control the final structure and tune the magnetic properties, demonstrating a clear pathway toward designing this compound-based SMMs. morressier.com

Computational and Theoretical Investigations of 1 Hydroxyimidazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to investigate the molecular and electronic properties of chemical systems. koreascience.krjmchemsci.com For 1-hydroxyimidazole and its derivatives, these calculations have been instrumental in determining optimized geometries, including bond lengths and angles. znaturforsch.comresearchgate.net For instance, DFT calculations at the B3LYP level with a 6-311G basis set have been used to minimize the energy of related structures. jmchemsci.com Such studies help in understanding the influence of substituents on the imidazolium (B1220033) core. znaturforsch.com

Theoretical calculations have also been employed to study the electronic properties of related imidazolium salts, providing insights into the effects of N,N-heterofunctionalization. znaturforsch.com The geometries of various imidazolium salts, including those with heteroatoms directly attached to the ring nitrogen atoms, have been studied using methods like B3LYP/6-31G*. znaturforsch.com These computational approaches are crucial for predicting the behavior and properties of these compounds, complementing experimental findings. eurjchem.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgfiveable.me This analysis is crucial for understanding chemical reactivity. wikipedia.org In the context of this compound derivatives, FMO analysis helps in predicting the reactivity and the nature of electronic transitions. researchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter derived from FMO analysis. A smaller energy gap generally indicates higher reactivity and the possibility of intramolecular charge transfer (ICT). researchgate.net For related compounds, a significant reduction in the energy gap has been observed in the presence of certain ions, supporting the proposed charge transfer enhancement. researchgate.net FMO theory also provides a framework for understanding the outcomes of pericyclic reactions and their stereochemistry. wikipedia.orgfiveable.me

| State | Energy (eV) |

|---|---|

| Initial State (ΔE) | 4.014 |

| After Ion Interaction (ΔE) | 2.342 |

Energetic Landscape of Tautomeric Forms and Proton Transfer Pathways

1-Hydroxyimidazoles can exist in two main prototropic forms: the N-hydroxy tautomer and the N-oxide tautomer. researchgate.netrsc.orgresearchgate.net The equilibrium between these tautomers is influenced by various factors, including the medium (gas phase, solution, or solid state), solvent polarity, and the nature of substituents on the imidazole (B134444) ring. researchgate.net The ability of these compounds to form intramolecular and intermolecular hydrogen bonds plays a significant role in determining the predominant tautomeric form. researchgate.net

Computational studies have been crucial in exploring the energetic landscape of these tautomeric forms and the pathways for proton transfer. For some this compound derivatives, the N-hydroxy form is found to be predominant in both DMSO-d6 solutions and the gaseous state, as supported by quantum-chemical calculations. rsc.org In certain complex systems, this compound moieties can act as both proton donors and acceptors in excited-state intramolecular proton transfer (ESIPT) reactions. mdpi.comsemanticscholar.org Theoretical studies have shown that for some derivatives, proton transfer can lead to different tautomeric forms with distinct energetic stabilities. mdpi.comsemanticscholar.org For example, in a molecule with two potential proton transfer sites, four different tautomeric forms were identified through computational analysis. mdpi.comsemanticscholar.org

Mechanistic Insights from Computational Reaction Dynamics

Computational methods are essential for elucidating the mechanisms of chemical reactions. smu.edu For reactions involving imidazole derivatives, quantum chemical calculations can provide detailed mechanistic insights. For instance, computational studies have been used to understand the details of cyclization reactions. znaturforsch.com

The Reaction Path Hamiltonian (RPH) model is a powerful tool for studying the dynamics of a chemical reaction by following the energetic profile along the reaction path from reactants to products. smu.edu While specific applications of RPH to this compound were not detailed in the provided context, this approach, in general, allows for the investigation of reaction rates and the identification of transient species that are difficult to observe experimentally. smu.edu The vibrationally adiabatic assumption within the RPH framework simplifies the description of a reactive process to a one-dimensional motion along the reaction path in an effective potential. smu.edu

Intermolecular Interactions and Hydrogen Bond Analysis

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal structure. researchgate.netsemanticscholar.orgmdpi.comscirp.org This method maps the electrostatic potential onto the surface to identify close intermolecular contacts. semanticscholar.org For this compound, Hirshfeld surface analysis has been used to study hydrogen bonding patterns, including O-H···N, O-H···O, and N-H···O interactions. researchgate.netsemanticscholar.org

| Interaction Type | Compound 4 (%) | Compound 3b (%) | Compound 5 (%) |

|---|---|---|---|

| H···H | 62.6 | 61.5 | 73.8 |

| H···C/C···H | 21.5 | 22.1 | 14.3 |

| H···O/O···H | 13.1 | 14.3 | 8.0 |

Table data is illustrative of the types of quantitative analysis performed on related heterocyclic systems, highlighting the predominance of hydrogen-based interactions. mdpi.com

Cooperative Effects in Molecular Association

Theoretical studies on the formation of imidazole derivatives have provided evidence for the presence of cooperative effects during molecular association. Quantum mechanical calculations, particularly in the context of solvent-free multicomponent syntheses, have been instrumental in elucidating these phenomena. While direct studies on this compound are specific, investigations into the synthesis of related imidazole N-oxides and this compound 3-oxides offer significant insights. rsc.org

One key area where cooperative effects have been observed is in the polarization of reacting molecules. For instance, quantum mechanical calculations on associated formaldehyde (B43269) (HCHO) monomers, a component in some imidazole syntheses, show an increase in the average dipole moment of each monomer. This enhanced polarization within a molecular cluster, compared to individual molecules, is a hallmark of a cooperative effect. rsc.orgnbu.ac.in This charge reorganization leads to greater polarization in the carbonyl groups of the reactants. nbu.ac.in Such effects are believed to contribute to the self-catalytic activity observed in certain condensed-phase reactions that produce imidazole structures. rsc.org

The table below summarizes the computational findings related to cooperative effects in reactions associated with imidazole synthesis.

| Computational Finding | Implication | Source |

| Increased average dipole moment in associated HCHO monomers | Evidence of cooperative effects | rsc.org |

| Enhanced polarization of carbonyl groups | Increased reactivity due to charge reorganization | nbu.ac.in |

| Suggestion of self-catalytic activity | Cooperative effects contribute to reaction mechanism | rsc.org |

These theoretical models suggest that the proximity and orientation of molecules in an associated state lead to a collective interaction that enhances the chemical properties of the individual molecules, facilitating the reaction. This is particularly relevant in solvent-free conditions where intermolecular interactions are paramount. rsc.orgnbu.ac.in The strengthening of hydrogen bonds through such cooperative interactions is a known phenomenon that can influence molecular structure and reactivity. acs.org

Molecular Docking and Binding Free Energy Calculations (General Methodological Applications)

Molecular docking and binding free energy calculations are powerful computational tools used to predict how a small molecule, such as a this compound derivative, interacts with a macromolecular target, typically a protein. These methods are fundamental in drug discovery and molecular biology for screening potential drug candidates, elucidating mechanisms of action, and optimizing lead compounds. nih.gov

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a receptor's binding site. nih.govatlantis-press.com Docking algorithms generate numerous possible poses and use a scoring function to rank them, with the most negative binding energy score typically indicating the most favorable interaction. atlantis-press.com However, while docking is often successful at predicting the binding pose, its ability to accurately rank compounds based on binding affinity can be limited. nih.gov

To refine these predictions, binding free energy calculations are employed. Methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) and Free Energy Perturbation (FEP) provide a more accurate estimation of the binding affinity. nih.gov The MM-GBSA method, for example, calculates the binding free energy of enzyme-ligand complexes and is a common approach for ranking ligands from virtual screening. These calculations are often performed on snapshots from molecular dynamics (MD) simulations, which model the dynamic nature of the protein-ligand complex over time. nih.govatlantis-press.com

The application of these methods is exemplified in studies of imidazole-based compounds with potential therapeutic activity. For instance, in the development of 2-aryl-1-hydroxyimidazoles as antiviral agents against orthopoxviruses, quantum-chemical calculations were used to determine the predominant tautomeric form, which is crucial information for accurate docking studies. rsc.org Similarly, molecular docking has been applied to methyl-imidazole derivatives to investigate their potential as anticancer agents by studying their interactions with various cancer-related proteins. researchgate.net

The general workflow and purpose of these computational methods in the context of drug discovery are summarized below.

| Computational Method | Primary Application | Key Information Provided |

| Molecular Docking | Prediction of ligand binding mode | Binding pose, orientation, and a preliminary binding score. nih.govatlantis-press.com |

| Molecular Dynamics (MD) Simulation | Assessment of complex stability | Simulates the movement of the ligand-receptor complex over time. atlantis-press.com |

| Binding Free Energy Calculation (e.g., MM-GBSA, FEP/MD) | Refined prediction of binding affinity | More accurate ranking of potential ligands based on calculated free energy. nih.govnih.gov |

This integrated computational approach, combining docking with more rigorous free energy calculations, is essential for improving the accuracy of predicting both the binding mode and affinity of potential drug candidates like those derived from the this compound scaffold. nih.gov

Strategic Role of 1 Hydroxyimidazole in Organic Synthesis and Materials Science

1-Hydroxyimidazole as a Versatile Synthetic Intermediate

This compound and its derivatives are valuable and versatile intermediates in the field of organic synthesis. google.comresearchgate.net Their utility stems from the presence of multiple reactive sites within the molecule, allowing for a wide range of chemical transformations. These compounds serve as foundational building blocks for the synthesis of more complex imidazole (B134444) derivatives, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. researchgate.netrsc.org

The preparation of 1-hydroxyimidazoles can be achieved through several synthetic routes. A common method involves the reaction of an imidazole with an organic peroxide. google.com For instance, this compound can be synthesized by the N-oxidation of imidazole using reagents like peroxyphthalic acid or 3-chloroperbenzoic acid. acs.org Another significant pathway is the cyclization of a 1,2-diketone, an aldehyde, and hydroxylamine (B1172632). acs.org A more contemporary and efficient approach involves the benzylation of 3-hydroxyimidazole 1-oxide to form 3-(benzyloxy)imidazole 1-oxide, which is then deoxygenated and subsequently debenzylated to yield this compound almost quantitatively. acs.org

The reactivity of the this compound core allows for various modifications. The hydroxy group can be alkylated to produce N-alkoxy derivatives. researchgate.net Furthermore, the imidazole ring itself can be functionalized. For example, directed lithiation at the C-2 position of 1-(benzyloxy)imidazole, a protected form of this compound, enables the introduction of a variety of substituents, including carbon, halogen, silicon, or sulfur groups. acs.orgnih.gov Subsequent debenzylation then provides access to 2-substituted 1-hydroxyimidazoles. acs.orgnih.gov These substituted intermediates are crucial for developing compounds with specific biological activities or material properties. researchgate.netjchemrev.com

Precursors for Regioselectively Substituted Imidazole Derivatives

This compound serves as a key precursor for the synthesis of regioselectively substituted imidazole derivatives, offering a strategic advantage in controlling the position of functional groups on the imidazole ring. rsc.orgacs.org This control is paramount in medicinal chemistry and materials science, where specific substitution patterns often dictate the efficacy and properties of the final molecule.

One of the primary methods for achieving regioselectivity is through directed ortho-metalation (DoM). By protecting the hydroxyl group, typically as a benzyloxy group, specific positions on the imidazole ring can be activated for lithiation and subsequent reaction with various electrophiles. For instance, 1-(benzyloxy)imidazole can be selectively deprotonated at the C-2 position with n-butyllithium. acs.orgnih.gov The resulting anion can then react with a range of electrophiles to introduce substituents specifically at this position. acs.orgnih.gov

Furthermore, by employing different protecting groups and reaction conditions, other positions can be targeted. For example, the C-5 position of 1-(benzyloxy)imidazole can be lithiated after protecting the C-2 position with a chloro or trimethylsilyl (B98337) group. acs.org This allows for the introduction of electrophiles at the C-5 position. Similarly, regioselective substitution at the C-4 position can be achieved through bromine-lithium exchange of 4-bromo-2-chloro-1-(benzyloxy)imidazoles that are protected at C-5. acs.org The protecting groups can then be removed to yield the desired substituted 1-hydroxyimidazoles, which can be further converted to the corresponding imidazoles. acs.orgacs.org

These methodologies, which leverage the this compound scaffold, provide a powerful toolkit for chemists to synthesize a diverse array of imidazole derivatives with precise control over their substitution patterns. This regiochemical control is essential for structure-activity relationship (SAR) studies and the rational design of new functional molecules.

Utility in Catalysis and Reaction Media (e.g., Precatalysts in Suzuki Coupling)

This compound and its derivatives have found significant applications in the realm of catalysis, both as precatalysts and as components of reaction media like ionic liquids (ILs). znaturforsch.comlookchem.com Their unique electronic and structural properties make them valuable in facilitating a variety of chemical transformations, most notably in cross-coupling reactions such as the Suzuki-Miyaura coupling. znaturforsch.comnih.gov

Dialkoxy imidazolium (B1220033) salts, which can be synthesized from this compound-3-oxides, have been shown to act as effective precatalysts in aqueous Suzuki coupling reactions. znaturforsch.com These salts are prepared by the alkylation of this compound-3-oxides. znaturforsch.com The resulting imidazolium salts can then be used to generate N-heterocyclic carbene (NHC) ligands in situ, which are known to be highly effective in stabilizing and activating metal catalysts like palladium. znaturforsch.comrsc.org

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. organic-chemistry.org The efficiency of this reaction is often dependent on the nature of the catalyst and the ligands employed. Precatalysts derived from this compound offer advantages such as high activity and stability. nih.govrsc.org For instance, palladium-NHC precatalysts have demonstrated high reactivity in the Suzuki-Miyaura cross-coupling of aryl esters. rsc.org

Moreover, the structural versatility of this compound allows for the fine-tuning of the properties of the resulting catalysts and ionic liquids. znaturforsch.comnih.gov By modifying the substituents on the imidazole ring, the solubility, stability, and catalytic activity can be adjusted to suit specific reaction conditions. znaturforsch.comnih.gov Ionic liquids based on the imidazolium cation are particularly favored due to their ability to form a semi-organized layer around the catalyst, creating a confined reaction space that can modulate electronic and geometric effects. nih.gov

Table 1: Application of this compound Derivatives in Catalysis

| Derivative Type | Application | Role | Reference |

| Dialkoxy Imidazolium Salts | Aqueous Suzuki Coupling | Precatalyst | znaturforsch.com |

| Pd-NHC Complexes | Suzuki-Miyaura Cross-Coupling of Aryl Esters | Precatalyst | rsc.org |

| Imidazolium-based Ionic Liquids | Various Catalytic Reactions | Reaction Media/Catalyst Stabilizer | nih.gov |

Development of Functional Molecules with Advanced Properties

The this compound scaffold is a valuable platform for the development of functional molecules with a wide range of advanced properties, finding applications in materials science and medicinal chemistry. researchgate.netjchemrev.com The ability to introduce various functional groups at specific positions on the imidazole ring allows for the tailoring of molecular properties to achieve desired outcomes. researchgate.net

In materials science, derivatives of this compound are explored for the creation of novel materials with unique optical and electronic properties. researchgate.net For example, imidazole derivatives are investigated as dyes for solar cells and other optical applications. rsc.org The inherent aromaticity and tunable electronic nature of the imidazole core make it an attractive component for designing chromophores and other photoactive molecules.

In the field of medicinal chemistry, 1-hydroxyimidazoles and their derivatives are of interest as potentially biologically active compounds. researchgate.netjchemrev.com The imidazole moiety is a common feature in many natural products and pharmaceuticals. jchemrev.comnbu.ac.in By modifying the this compound core, chemists can synthesize analogues of biologically important molecules. For instance, this compound derivatives have been synthesized as bioisosteres of (S)-glutamic acid, although they showed no significant activity in the tested systems. acs.org More promisingly, certain 2-aryl-1-hydroxyimidazoles have demonstrated significant antiviral activity against a broad spectrum of orthopoxviruses, including the variola virus. rsc.org The biological activity is often dependent on the specific substitution pattern and the tautomeric form of the this compound. rsc.org

The development of these functional molecules often relies on the synthetic strategies discussed previously, such as regioselective substitution, to create a library of compounds for screening and optimization. acs.orgacs.org The versatility of this compound as a synthetic intermediate directly translates into its utility in generating a diverse array of functional molecules with tailored properties. researchgate.net

Concluding Remarks and Future Research Outlook

Current Challenges and Unexplored Avenues in 1-Hydroxyimidazole Chemistry

Despite the development of various synthetic routes, the regiocontrolled synthesis of substituted 1-hydroxyimidazoles continues to be a strategic importance. rsc.org Many existing methods suffer from limitations such as poor yields, long reaction times, the need for harsh reaction conditions, and complex purification procedures. nbu.ac.in The use of polar solvents like ethanol, methanol, and acetic acid often leads to complicated isolation and recovery processes. nbu.ac.in Furthermore, some catalytic systems rely on expensive or toxic reagents. nbu.ac.in

A significant challenge lies in the limited accessibility of certain starting materials, such as α-hydroxy imino ketones, which restricts the substrate scope of some of the most convenient synthetic methods. researchgate.net While methods like the condensation of diketone mono-oximes with aldehydes are widely used, they can be complicated by alternative reaction pathways leading to byproducts. researchgate.netthieme-connect.de

The exploration of the full chemical space of this compound derivatives is another underexplored avenue. While research has focused on certain substitution patterns, a vast number of potentially valuable derivatives remain unsynthesized and uncharacterized. The investigation of 1-hydroxyimidazoles with diverse functional groups at various positions on the imidazole (B134444) ring could unveil novel properties and applications.

Potential for Novel Methodologies and Derivatization Strategies

The development of novel, efficient, and environmentally friendly synthetic protocols is a key area for future research. nbu.ac.in Green synthetic strategies, such as ultrasound-assisted synthesis, have shown promise in improving yields and reducing reaction times for related imidazole N-oxides and could be further explored for 1-hydroxyimidazoles. rsc.org The development of new catalytic systems that are mild, efficient, and reusable would be a significant step forward. nbu.ac.in

Future methodologies could focus on expanding the diversity of accessible this compound derivatives. This includes the development of protocols that tolerate a wider range of functional groups and allow for precise control over the substitution pattern on the imidazole ring. rsc.org For instance, the development of methods for the regioselective synthesis of imidazoles with specific substituents at the C-2, C-4, and C-5 positions is highly desirable. rsc.org

Novel derivatization strategies for the this compound core are also crucial. The N-hydroxy group itself offers a handle for further functionalization, such as alkylation or acylation, leading to a wider array of derivatives with potentially enhanced biological activities or material properties. researchgate.net The exploration of biorthogonal cycloaddition reactions with derivatized 1-hydroxyimidazoles presents an exciting opportunity for creating complex molecular architectures.

Broader Impact on Heterocyclic Synthesis and Functional Materials Development

Research into this compound chemistry has a broader impact that extends beyond this specific heterocycle. The development of new synthetic methods for 1-hydroxyimidazoles can often be adapted for the synthesis of other important heterocyclic compounds. researchgate.net The challenges encountered and solutions developed in this area contribute to the general advancement of synthetic organic chemistry.

The unique structural and electronic properties of 1-hydroxyimidazoles make them promising candidates for the development of novel functional materials. rsc.org Their ability to act as ligands for metal ions suggests potential applications in catalysis and coordination chemistry. researchgate.net The prototropic tautomerism exhibited by 1-hydroxyimidazoles, where they can exist in equilibrium with their N-oxide form, is a particularly interesting feature that could be exploited in the design of materials with tunable optical or electronic properties. researchgate.net The investigation of this compound derivatives as components in dyes for solar cells, optical materials, and other functional materials is an emerging area of research with significant potential. rsc.org The exploration of their use in creating novel materials and catalysts remains an active area of investigation. smolecule.com

常见问题

Q. Methodological Implications :

- Cocrystal design : The tautomeric state dictates hydrogen-bonding capacity. For example, the N→O tautomer enhances hydrogen-bond acceptor strength, enabling stable cocrystals with carboxylic acids (e.g., ibuprofen) .

- Kinetic studies : Use variable-temperature NMR to quantify tautomer ratios and correlate them with coformer compatibility .

What analytical techniques are most effective for resolving structural ambiguities in this compound derivatives, particularly when tautomerism complicates characterization?

Q. Basic Research Focus

- IR spectroscopy : Distinctive ν(O–H) stretches (~3100–3200 cm⁻¹) and N→O bands (~1270–1380 cm⁻¹) differentiate tautomers .

- ¹H/¹³C NMR : Chemical shifts for H-2 and H-4 protons vary between tautomers. For example, H-2 in the N→O form deshields by ~0.5 ppm compared to the –OH form .

- X-ray crystallography : Resolves solid-state tautomer preferences. For instance, 1-hydroxy-4,5-dimethylimidazole 3-oxide crystallizes predominantly in the N→O form .

Advanced Tip : Pair DFT calculations (e.g., B3LYP/6-311++G**) with experimental data to model tautomeric equilibria in solution .